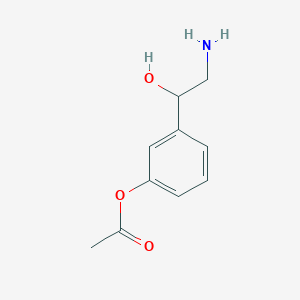
3-(2-Amino-1-hydroxyethyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-1-hydroxyethyl)phenyl acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-hydroxyethyl)phenyl acetate typically involves the esterification of 3-(2-Amino-1-hydroxyethyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
3-(2-Amino-1-hydroxyethyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product is 3-(2-Amino-1-oxoethyl)phenyl acetate.
Reduction: The major product is 3-(2-Aminoethyl)phenyl acetate.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted phenyl acetates.
科学的研究の応用
3-(2-Amino-1-hydroxyethyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a substrate for various biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2-Amino-1-hydroxyethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
3-(2-Amino-1-hydroxyethyl)phenol: Lacks the acetate group but has similar functional groups.
3-(2-Hydroxyethyl)phenyl acetate: Lacks the amino group but has similar ester and hydroxyethyl groups.
3-(2-Aminoethyl)phenyl acetate: Lacks the hydroxyethyl group but has similar amino and ester groups.
Uniqueness
3-(2-Amino-1-hydroxyethyl)phenyl acetate is unique due to the presence of both amino and hydroxyethyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above
特性
CAS番号 |
769873-06-5 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
[3-(2-amino-1-hydroxyethyl)phenyl] acetate |
InChI |
InChI=1S/C10H13NO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5,10,13H,6,11H2,1H3 |
InChIキー |
WSBVRODCMDOKCH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC(=C1)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


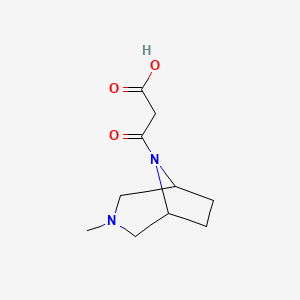

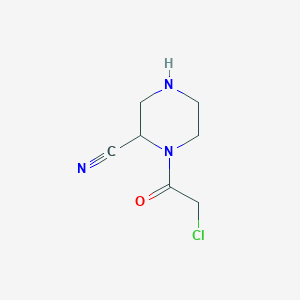
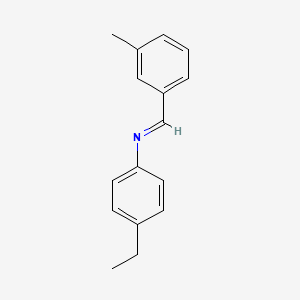
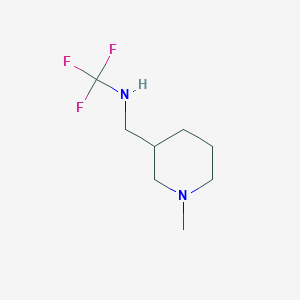
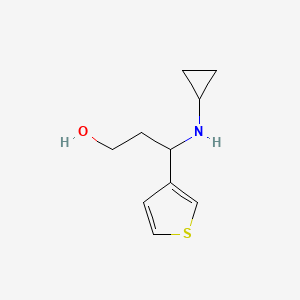
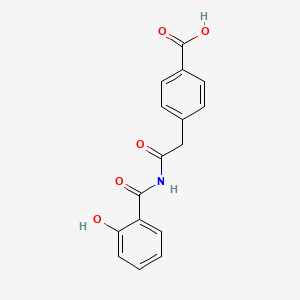
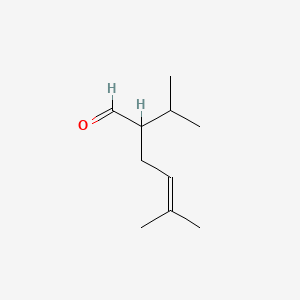
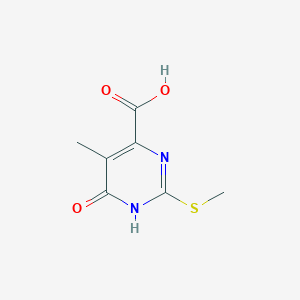
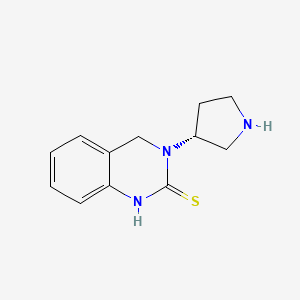
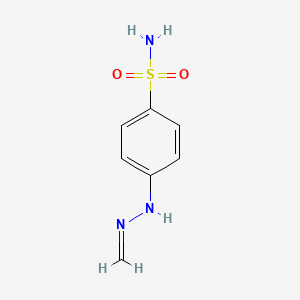
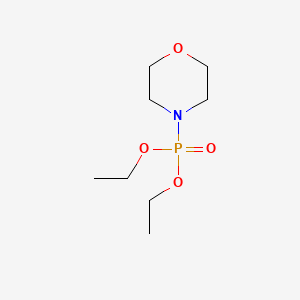
![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)

